molecular formula C10H15NO4 B13499805 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid

5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid

Katalognummer: B13499805
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: JWJKUSJSXUANKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid is a chemical compound with a molecular formula of C11H17NO4 It is a derivative of furan, a heterocyclic organic compound, and contains functional groups such as an amino group, an ethoxyethyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid.

    Reduction: Formation of 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylate: A methyl ester derivative with similar structural features.

    Furan-2-carboxylic acid: The parent compound without the amino and ethoxyethyl groups.

Uniqueness

5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid is unique due to the presence of both the amino and ethoxyethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H15NO4

Molekulargewicht

213.23 g/mol

IUPAC-Name

5-[(2-ethoxyethylamino)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-2-14-6-5-11-7-8-3-4-9(15-8)10(12)13/h3-4,11H,2,5-7H2,1H3,(H,12,13)

InChI-Schlüssel

JWJKUSJSXUANKH-UHFFFAOYSA-N

Kanonische SMILES

CCOCCNCC1=CC=C(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.